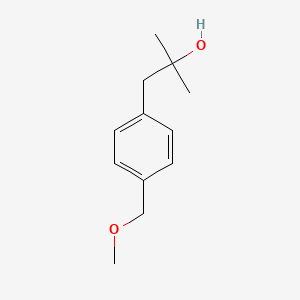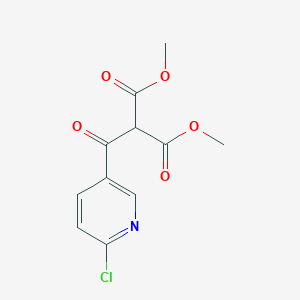
1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol is an organic compound characterized by a methoxymethyl group attached to a phenyl ring, which is further connected to a 2-methylpropan-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol typically involves the alkylation of 4-(methoxymethyl)phenyl derivatives with appropriate alkylating agents under controlled conditions. Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions: 1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1-(4-Methoxyphenyl)-2-methylpropan-2-ol: Similar structure but lacks the methoxymethyl group.
1-(4-Hydroxyphenyl)-2-methylpropan-2-ol: Contains a hydroxyl group instead of a methoxymethyl group.
1-(4-Methylphenyl)-2-methylpropan-2-ol: Contains a methyl group instead of a methoxymethyl group.
Uniqueness: 1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
1-[4-(methoxymethyl)phenyl]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,13)8-10-4-6-11(7-5-10)9-14-3/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRHVLSEENSTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(iso-Propyloxy)methyl]thiophenol](/img/structure/B7989599.png)
![1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7989616.png)




![3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol](/img/structure/B7989667.png)




